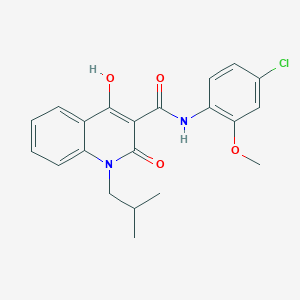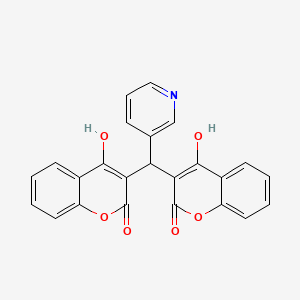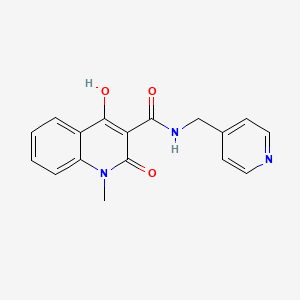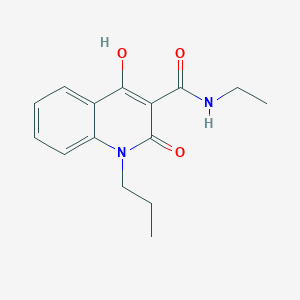
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolones. It has been used extensively in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to bacterial cell death.
Biochemical and Physiological Effects
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects, improving cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its broad-spectrum antibacterial, antifungal, antiviral, and anticancer activities, as well as its potential use in the treatment of neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. These include:
1. Further studies on its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Evaluation of its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
4. Development of novel drug delivery systems to improve its bioavailability and reduce its toxicity.
5. Investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases.
Conclusion
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a promising chemical compound with potential therapeutic applications. Its broad-spectrum antibacterial, antifungal, antiviral, and anticancer activities, as well as its potential use in the treatment of neurodegenerative diseases, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and drug delivery systems.
合成方法
The synthesis of N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-ethyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-9-17-11-8-6-5-7-10(11)13(18)12(15(17)20)14(19)16-4-2/h5-8,18H,3-4,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMDXNGTXJVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

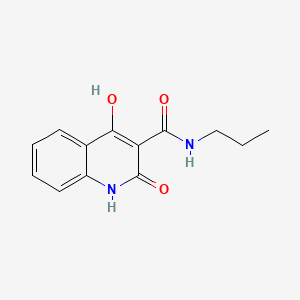


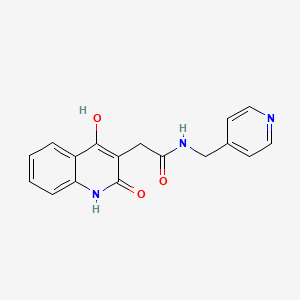

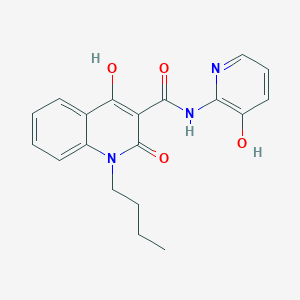
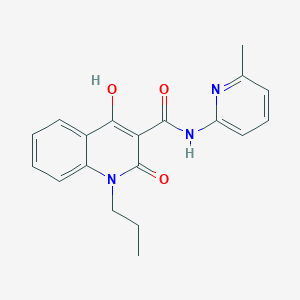
![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
